(2,3-Difluoro-5-methoxy-4-methylphenyl)boronic acid
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Overview
Description
(2,3-Difluoro-5-methoxy-4-methylphenyl)boronic acid is an organoboron compound with the molecular formula C8H9BF2O3. It is a boronic acid derivative, characterized by the presence of boron bonded to a phenyl ring substituted with two fluorine atoms, a methoxy group, and a methyl group. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Difluoro-5-methoxy-4-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2,3-difluoro-5-methoxy-4-methylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
(2,3-Difluoro-5-methoxy-4-methylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used for oxidation reactions.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under appropriate conditions.
Major Products
Suzuki-Miyaura Cross-Coupling: The major products are biaryl compounds.
Oxidation: The major product is the corresponding phenol.
Substitution: The major products depend on the electrophile used in the reaction.
Scientific Research Applications
(2,3-Difluoro-5-methoxy-4-methylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2,3-Difluoro-5-methoxy-4-methylphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic acid: Similar structure but lacks the fluorine and methyl substituents.
(2,3-Difluoro-5-methoxy-4-(methylthio)phenyl)boronic acid: Similar structure with a methylthio group instead of a methyl group.
(3,4-Difluoro-2-methoxy-5-methylphenyl)boronic acid: Similar structure with different positions of the substituents.
Uniqueness
(2,3-Difluoro-5-methoxy-4-methylphenyl)boronic acid is unique due to the specific arrangement of its substituents, which can influence its reactivity and selectivity in chemical reactions. The presence of both electron-donating (methoxy) and electron-withdrawing (fluoro) groups can modulate the electronic properties of the phenyl ring, making it a versatile building block in organic synthesis .
Properties
IUPAC Name |
(2,3-difluoro-5-methoxy-4-methylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF2O3/c1-4-6(14-2)3-5(9(12)13)8(11)7(4)10/h3,12-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKICSDTHROYJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1F)F)C)OC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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